Product packaging for Schisanlactone E(Cat. No.:)

Schisanlactone E

Cat. No.: B1235510
M. Wt: 468.7 g/mol
InChI Key: RRSQKAFYPICCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schisanlactone E (Xuetongsu) is a triterpene lactone compound (C30H44O4, CID 14844611) isolated from the stems of the traditional medicinal plant Kadsura heteroclita (XueTong) . This bioactive natural product is a subject of research in several areas. In neuroscience, this compound has been shown to ameliorate cognitive deficits and pathological changes in APP/PS1 transgenic mice, a model of Alzheimer's disease. Its therapeutic effects appear to be mediated through the microbial-gut-brain axis, by reducing Aβ plaque aggregation, mitigating neuroinflammation (via reduction of IL-1β, IL-6, and TNF-α), and increasing the abundance of gut microbiota such as Akkermansia . In oncology research, this compound exhibits cytotoxic activity against various human cancer cell lines, including Bel-7402, BGC-823, MCF-7, and HL-60 . Structural derivatives of this compound, particularly those modified with an amide bond, have demonstrated significantly enhanced anti-proliferative effects and the ability to induce apoptosis in HepG-2 cells by modulating key apoptotic proteins like Bcl-2, Bax, and cleaved Caspase-3 . The compound also possesses well-documented anti-inflammatory and antioxidant properties, which underlie its investigation for conditions like rheumatoid arthritis . Pharmacokinetic studies in rats indicate that this compound has a high absolute oral bioavailability of approximately 79.3% and is primarily excreted via feces . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O4 B1235510 Schisanlactone E

Properties

IUPAC Name

3-[4,8-dimethyl-5-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-18(2)21-8-10-24-28(6)13-11-22(20(4)23-9-7-19(3)26(33)34-23)27(28,5)15-16-30(24)17-29(21,30)14-12-25(31)32/h7,20-24H,1,8-17H2,2-6H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSQKAFYPICCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC(C4(C5)CCC(=O)O)C(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Purification, and Advanced Structural Elucidation Methodologies of Schisanlactone E

Extraction Techniques from Plant Material

The initial step in obtaining Schisanlactone E involves its extraction from plant sources, primarily from the root bark, stems, and leaves of species such as Kadsura longipedunculata and Kadsura heteroclita. sioc-journal.cnsioc-journal.cnmdpi.comthieme-connect.com

Solvent-Based Extraction Approaches

Solvent-based extraction is a fundamental technique for isolating this compound. The choice of solvent is critical and is often determined by the polarity of the target compound.

A common method involves the use of ethanol (B145695). For instance, air-dried and powdered leaves of K. heteroclita (8 kg) were subjected to ultrasonic extraction with 90% ethanol. frontiersin.org This process was repeated three times to ensure maximum yield. frontiersin.org Similarly, another study utilized 80% ethanol for the extraction of 100 kg of air-dried K. heteroclita plant material. nih.govfrontiersin.org Methanol (B129727) has also been employed as an effective extraction solvent. In one protocol, 0.5 g of powdered K. heteroclita stem was ultrasonically extracted with 15 mL of methanol for 15 minutes at room temperature. nih.gov The selection between different solvents like methanol, 95% ethanol, and acetonitrile (B52724) is often optimized by comparing the total peak areas of the target components in the resulting extracts. nih.gov

Following the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their differential solubility in immiscible solvents. A crude ethanol extract can be suspended in water and then successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), dichloromethane, and ethyl acetate (B1210297). frontiersin.orgfrontiersin.org This fractionation provides a preliminary separation of the complex mixture of metabolites. frontiersin.org

Reflux Extraction Protocols

Reflux extraction is another widely used method that employs elevated temperatures to enhance extraction efficiency. This technique is particularly useful for extracting compounds that are less soluble at room temperature.

In several studies, the plant material was extracted by refluxing with 75% or 80% ethanol for specified durations. nih.govfrontiersin.orgnih.govscienceopen.com For example, powdered Schisandra chinensis was extracted by refluxing in 75% ethanol for one hour, a process that was repeated three times. nih.govresearchgate.net Similarly, 100 kg of air-dried K. heteroclita material was extracted with 80% ethanol under reflux to yield a viscous extract. nih.govfrontiersin.org The resulting extracts are then typically filtered and concentrated under vacuum to remove the solvent. nih.govresearchgate.net

Chromatographic Purification Strategies

Following extraction, the crude extract containing this compound and a multitude of other compounds undergoes several stages of chromatographic purification to isolate the target molecule in a pure form.

Column Chromatography Techniques

Column chromatography is an indispensable tool for the large-scale separation of compounds from the crude extract. The choice of the stationary phase, the solid material packed in the column, is crucial for effective separation. drawellanalytical.com

Silica (B1680970) Gel Column Chromatography: Silica gel is a polar adsorbent and is extensively used for the separation of compounds based on their polarity. frontiersin.orgfrontiersin.org The crude extract or its fractions are loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a chloroform extract was subjected to silica gel column chromatography using a gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol. frontiersin.org This process allows for the separation of compounds into different fractions based on their affinity for the stationary phase. researchgate.net

Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size. frontiersin.org It is often used as a subsequent purification step after initial fractionation on silica gel. Fractions enriched with this compound are passed through a Sephadex LH-20 column, with elution typically carried out using solvents like methanol or a mixture of chloroform and methanol. frontiersin.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the final purification (preparative HPLC) and the analysis of purity (analytical HPLC).

Preparative HPLC: This technique is employed to isolate pure compounds from the enriched fractions obtained from column chromatography. frontiersin.org Fractions containing this compound are injected into a preparative HPLC system equipped with a suitable column, such as a Zorbax SB-C18 column. frontiersin.org A specific mobile phase, for instance, 55% methanol in water, is used to elute the compounds, and the fraction corresponding to this compound is collected. frontiersin.org

Analytical HPLC: Analytical HPLC is used to determine the purity of the isolated this compound. nih.govfrontiersin.org A small amount of the purified compound is injected into an analytical HPLC system. A study reported using an Agilent 1260 system with an Agilent TC-C18 column. nih.govfrontiersin.org The mobile phase often consists of a mixture of acetonitrile and water containing a small percentage of an acid like phosphoric acid or formic acid to improve peak shape. nih.govfrontiersin.orgnih.gov The purity is determined by the presence of a single peak in the chromatogram, with one study reporting a purity of over 99.99%. nih.govfrontiersin.orgresearchgate.net

Advanced Spectroscopic and Spectrometric Methodologies for Structure Elucidation of Related Compounds and Derivatives

Once a pure compound is isolated, its chemical structure must be determined. For novel compounds or derivatives of this compound, a combination of advanced spectroscopic and spectrometric techniques is employed.

The structures of new triterpenoidal compounds isolated alongside this compound, such as heteroclitalactones and polysperlactones, have been characterized using extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectral analyses. thieme-connect.comresearchgate.net These techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, provide detailed information about the carbon-hydrogen framework of the molecule. frontiersin.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. researchgate.netresearchgate.netcapes.gov.br

For determining the absolute configuration of chiral centers within the molecule, techniques like X-ray crystallography and Circular Dichroism (CD) spectroscopy are utilized. frontiersin.orgresearchgate.netcapes.gov.br X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound. frontiersin.org In cases where suitable crystals cannot be obtained, the absolute configuration can often be determined by comparing experimental and calculated ECD spectra. researchgate.net

These sophisticated analytical methods are essential for the unambiguous identification and structural elucidation of this compound and its naturally occurring analogs and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule. nih.govcapes.gov.br

1D NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the individual atoms. For instance, the ¹H NMR spectrum of a related compound, xuetonin A, displayed characteristic signals for olefinic protons and methyl groups, which are fundamental in piecing together the molecular framework. frontiersin.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for mapping out the complete structure. COSY experiments establish proton-proton couplings, revealing adjacent protons. HSQC correlates directly bonded proton and carbon atoms. HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. The structures of this compound and its related compounds have been extensively characterized using these 1D and 2D NMR spectral analyses. nih.govscielo.br

Table 1: Representative NMR Data for Structurally Related Triterpenoids

Compound Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key HMBC Correlations
Olefinic Protons5.94-6.61-H-2/C-10, H-5/C-10
Methylene Group (C-19)2.26, 2.74-H-19b/C-9
Phenyl Moieties7.03-7.80--
Methyl Groups2.18-2.58--

This table is a generalized representation based on data from structurally similar compounds like xuetonin A and may not reflect the exact values for this compound.

High-Resolution Mass Spectrometry (HR-MS/HR-ESIMS)

High-Resolution Mass Spectrometry (HR-MS), particularly with an electrospray ionization source (HR-ESIMS), is a powerful tool for determining the elemental composition of a molecule with high accuracy. scielo.br This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. capes.gov.brscielo.br For example, the molecular formula of xuetonin A, a compound related to this compound, was determined to be C₃₀H₄₂O₆ by a positive HRESIMS peak. frontiersin.org Similarly, the molecular formula of another related compound, xuetonin C, was established as C₃₀H₄₆O₃ through HRESIMS analysis. frontiersin.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation patterns observed in the MS/MS spectra, obtained through techniques like collision-induced dissociation, provide further structural information by revealing how the molecule breaks apart. nih.gov This data is complementary to NMR data in confirming the proposed structure.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which provides information about the presence of chromophores, or light-absorbing groups, within the structure. microbenotes.comwikipedia.org The wavelength of maximum absorption (λmax) is characteristic of the electronic transitions within the molecule. gdckulgam.edu.inlibretexts.org For instance, the UV spectrum of xuetonin A showed an absorption maximum at 209 nm, which was attributed to the presence of an α,β-unsaturated ester system. frontiersin.org In another example, the UV absorption for standard sesamin (B1680957) was observed at a λmax of 288 nm. researchgate.net For this compound and its metabolites, UV spectroscopy has been used in conjunction with other techniques to characterize the compounds. researchgate.netnih.gov The detection wavelength for HPLC analysis of this compound has been set at 210 nm. frontiersin.orgnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgntu.edu.sg This technique is particularly valuable for determining the absolute configuration or stereochemistry of a molecule. The CD spectrum provides information about the spatial arrangement of atoms, which is crucial for understanding the biological activity of a compound. creative-proteomics.com The configurations of new cyclolanostane triterpenoids, which are likely derived from this compound, were determined by extensive analysis of their CD spectroscopy data. capes.gov.br The absolute configurations of these types of compounds are often confirmed by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra. frontiersin.org

X-ray Crystallography (for structurally related compounds and derivatives)

Biosynthetic Pathways and Biotransformation of Schisanlactone E

Microbial Biotransformation of Schisanlactone E

Microbial biotransformation utilizes microorganisms to perform specific chemical reactions on a substrate, often leading to novel compounds with unique biological activities. mdpi.com This process is a key area of research for this compound.

In the effort to investigate the fungal metabolism of this compound, researchers screened ten different strains of filamentous fungi. nih.govresearchgate.net Through this screening process, the fungal strain Cunninghamella blakesleana AS 3.970 was identified as a particularly potent organism for the biotransformation of this compound. nih.govresearchgate.net This strain was subsequently selected for further studies to produce and isolate metabolites of the parent compound. researchgate.net The genus Cunninghamella is frequently used in biotransformation studies to model mammalian metabolism of xenobiotics. mdpi.comnih.gov

The incubation of this compound with Cunninghamella blakesleana AS 3.970 yielded a significant number of new compounds. nih.gov A total of thirteen metabolites were successfully isolated from the biotransformation process. nih.govresearchgate.net The structures of these transformed products were elucidated and confirmed to be new compounds through the comprehensive use of modern spectroscopic techniques, including 1D- and 2D-Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), and Ultraviolet (UV) spectroscopy. nih.govresearchgate.net

While the specific structures of all thirteen metabolites are detailed in the primary literature, the research confirms their novelty and successful characterization. nih.gov

Table 1: Summary of Microbial Biotransformation of this compound

Feature Finding Source(s)
Microorganism Cunninghamella blakesleana AS 3.970 nih.gov, researchgate.net
Number of Metabolites 13 nih.gov, researchgate.net
Characterization Methods UV, 1D-NMR, 2D-NMR, HR-ESIMS nih.gov

The structural analysis of the thirteen metabolites revealed the primary chemical reactions catalyzed by Cunninghamella blakesleana AS 3.970. The major biotransformation pathways for this compound in this fungal model include hydroxylation and the opening of a lactone ring. researchgate.netmdpi.com Hydroxylation, a common Phase I metabolic reaction, involves the addition of a hydroxyl (-OH) group to the substrate. litfl.com Lactone ring-opening through hydrolysis is another key transformation observed, which alters the core structure of the parent compound. researchgate.netscite.ai These reactions lead to the creation of more polar and structurally diverse molecules compared to the original this compound.

Characterization of Transformed Metabolites

Metabolic Pathways in Preclinical Models

To understand the metabolic profile of this compound in a mammalian system, studies have been conducted in rats. nih.gov A study utilizing a sensitive UHPLC-Q-Orbitrap HRMS method successfully identified fifteen metabolites in rat plasma, urine, and feces following administration of this compound. researchgate.netnih.gov The main metabolic sites on the this compound molecule were predicted to be its carboxyl group and its five- and six-membered lactone rings. nih.gov The metabolism was categorized into Phase I and Phase II reactions. nih.gov

Phase I metabolism typically involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups on a molecule. nih.govlongdom.org In preclinical rat models, a total of eleven Phase I metabolites of this compound were identified. nih.gov These reactions primarily modify the parent compound to increase its polarity, preparing it for subsequent metabolic steps or excretion. litfl.com

Phase II metabolism involves conjugation, where an endogenous molecule such as glucuronic acid or sulfate (B86663) is attached to the drug or its Phase I metabolite. longdom.orgnottingham.ac.uk This process significantly increases the water solubility of the compound, facilitating its excretion from the body. nottingham.ac.uk The metabolic analysis of this compound in rats identified four Phase II metabolites. nih.gov

Table 2: In Vivo Metabolites of this compound in Rat Models

Metabolic Phase Number of Metabolites Identified Source(s)
Phase I 11 nih.gov
Phase II 4 nih.gov
Total Identified 15 nih.gov

Prediction of Main Metabolic Sites on the Compound Structure

The prediction of a compound's main metabolic sites is a critical step in drug discovery and development, providing insights into its pharmacokinetic profile, potential bioactivation, or detoxification pathways. For this compound, a combination of in vivo animal studies and in vitro biotransformation models has been employed to identify the regions of the molecule most susceptible to metabolic reactions.

Computational (in silico) methods are foundational in modern drug metabolism studies. nih.govnih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based models analyze the chemical structure of a compound to predict reactive sites, while structure-based models simulate the interaction between the compound and metabolizing enzymes, such as the crucial Cytochrome P450 (CYP) superfamily. nih.govsemanticscholar.org These predictive tools help to narrow down potential metabolic hotspots for experimental validation. nih.gov

Experimental studies have provided direct evidence for the metabolic fate of this compound. An investigation using a rat model was conducted to understand its absorption, distribution, metabolism, and excretion. nih.gov Following administration, a detailed analysis of plasma, urine, and feces was performed using Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS). nih.gov This sensitive analytical technique led to the identification of 15 distinct metabolites. nih.gov These were categorized into 11 phase I metabolites and 4 phase II metabolites. nih.gov

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by CYP enzymes, which introduce or expose functional groups. researchgate.net The identification of numerous phase I metabolites strongly suggests that the this compound structure undergoes significant oxidative transformations. Based on the structures of the identified metabolites, the primary sites of metabolic attack on the this compound molecule have been predicted. nih.gov

The main predicted metabolic sites are summarized in the table below:

Predicted Metabolic SiteStructural MoietyType of Metabolism
Carboxyl GroupCarboxylic AcidPhase I/Phase II
Five-membered RingCyclopentane RingPhase I (e.g., Hydroxylation)
Six-membered α,β-unsaturated Lactone RingLactonePhase I (e.g., Hydroxylation, Oxidation)

Data sourced from a 2020 study on the metabolic profile of this compound in rats. nih.gov

Further evidence supporting the susceptibility of the this compound scaffold to metabolism comes from microbial biotransformation studies. In one such study, the filamentous fungus Cunninghamella blakesleana was used to metabolize this compound. researchgate.net This process yielded 13 transformed metabolites, with primary reactions being hydroxylation, oxidation, and esterification. researchgate.net While microbial metabolism does not perfectly replicate human metabolism, it is a well-established tool for identifying potential metabolites and reactive sites on a molecule due to the functional similarities between fungal and human CYP enzymes. researchgate.net

Mechanistic Investigations of Preclinical Biological Activities of Schisanlactone E

Anticancer and Anti-Proliferative Mechanisms

Schisanlactone E has demonstrated notable anticancer and anti-proliferative properties through several distinct mechanisms, including direct cytotoxicity to cancer cells and the induction of programmed cell death.

Research has shown that this compound exhibits moderate cytotoxic activity against a range of human tumor cell lines. chemfaces.comchemfaces.com Studies have documented its effects on gastric cancer (BGC-823), liver cancer (HepG-2), colon cancer (HCT-116), breast cancer (MCF-7), promyelocytic leukemia (HL-60), cervical cancer (Hela), and chronic myelogenous leukemia (K562) cells. chemfaces.comtargetmol.cnresearchgate.netresearchgate.netvdoc.pub The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values can vary between studies and experimental conditions, the consistent observation is that this compound can inhibit the proliferation of these diverse cancer cell lines. researchgate.nettandfonline.com

Table 1: Reported Cytotoxic Activity of this compound and Related Compounds against Various Human Cancer Cell Lines

Cell Line Cancer Type Compound IC50 (µM) Reference
BGC-823 Human Gastric Cancer This compound derivative 13.86 - 20.71 researchgate.net
HepG-2 Human Liver Cancer This compound derivative 13.86 - 20.71 researchgate.net
HCT-116 Human Colon Cancer Callicarpnoid B (3) 5.2 nih.gov
MCF-7 Human Breast Cancer Callicarpnoid B (3) 7.2 nih.gov
HL-60 Human Promyelocytic Leukemia Schisanlactone B - tandfonline.com
Hela Human Cervical Cancer Schisanlactone A derivative 4.32 ± 0.89 researchgate.netresearchgate.net
K562 Human Chronic Myelogenous Leukemia Lapachol 16 vdoc.pub

Note: This table includes data for this compound derivatives and other compounds for comparative context, as direct IC50 values for this compound were not consistently available across all listed cell lines in the searched literature.

A key mechanism behind the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This process is tightly regulated by a family of proteins, including the B-cell lymphoma 2 (Bcl-2) family. This compound has been found to modulate the expression of key apoptotic proteins. researchgate.netresearcher.life Specifically, it can downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax. researcher.lifedovepress.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade. dovepress.comwaocp.org

Following the changes in the Bcl-2 family proteins, the activation of caspases, a family of cysteine proteases, is initiated. core.ac.uk this compound has been shown to trigger the activation of Caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. researcher.lifedovepress.com

In vitro Cytotoxicity against Human Tumor Cell Lines (e.g., BGC-823, HepG-2, HCT-116, MCF-7, HL-60, Hela, K562)

Anti-Inflammatory and Immunomodulatory Actions

In addition to its anticancer effects, this compound possesses significant anti-inflammatory and immunomodulatory properties. These actions are primarily mediated through the inhibition of key inflammatory pathways and molecules.

During inflammation, macrophages can be stimulated by agents like lipopolysaccharide (LPS) to produce large amounts of nitric oxide (NO), a key inflammatory mediator. nih.govbiomolther.orgdovepress.com Studies have demonstrated that this compound can effectively inhibit the production of NO in LPS-induced macrophages. vdoc.pubmdpi.com This inhibition is a crucial aspect of its anti-inflammatory effect, as excessive NO production is associated with the pathophysiology of various inflammatory diseases. diva-portal.org The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS and cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.govfrontiersin.org Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. dovepress.com This inhibition can occur through preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By keeping NF-κB inactive in the cytoplasm, this compound prevents its translocation to the nucleus, thereby blocking the transcription of a wide array of inflammatory genes. dovepress.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Bax
Bcl-2
Caspase-3
Hesperidin
Hesperetin
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
IκBα
Lipopolysaccharide (LPS)
Naringenin
Naringin
Nitric Oxide (NO)
Nuclear Factor-kappa B (NF-κB)
This compound
Tin Protoporphyrin

Downregulation of Matrix Metalloproteinase-9 (MMP-9) Activity

This compound has demonstrated the ability to decrease the activity of matrix metalloproteinase-9 (MMP-9). nih.gov MMP-9 is an enzyme involved in the breakdown of the extracellular matrix, and its heightened activity is linked to neuroinflammation. Research indicates that this compound can inhibit MMP-9, which is a significant finding as elevated MMP-9 levels are associated with the degradation of the blood-brain barrier. nih.govscienceopen.com The inhibition of MMP-9 by this compound is considered a part of its broader anti-inflammatory effects. nih.gov

Inhibition of IL-23/IL-17 Inflammatory Axis

This compound has been found to inhibit the IL-23/IL-17 inflammatory axis. nih.gov This pathway is a crucial driver of inflammation in various autoimmune and neuroinflammatory conditions. nih.govfrontiersin.orgnih.gov The axis involves IL-23, a cytokine that promotes the development of Th17 cells, which in turn produce the pro-inflammatory cytokine IL-17. nih.govfrontiersin.org Preclinical research suggests that this compound can reduce immune cell activation and inflammation by inhibiting this pathway. nih.gov

Neuroprotective and Anti-Neuroinflammation Effects

This compound exhibits notable neuroprotective and anti-neuroinflammatory properties in preclinical models, targeting several key pathological features of neurodegenerative diseases. nih.govnih.govfrontiersin.orgresearchgate.net

Amelioration of Cognitive Deficits in Animal Models (e.g., APP/PS1 mice)

In animal models of Alzheimer's disease, specifically APP/PS1 transgenic mice, this compound has been shown to alleviate cognitive deficits. nih.govnih.govfrontiersin.orgresearchgate.net These mice are genetically modified to develop key pathological features of Alzheimer's, including cognitive decline. nih.govnih.gov Studies have demonstrated that treatment with this compound significantly improves learning and spatial memory in these mice, as assessed by behavioral tests like the Morris Water Maze. nih.govnih.govfrontiersin.orgresearchgate.net For instance, treated mice showed an increased number of platform crossings and spent more time in the target quadrant compared to untreated model mice. frontiersin.orgresearchgate.net

Table 1: Effect of this compound on Cognitive Performance in APP/PS1 Mice

Behavioral MetricObservation in Untreated APP/PS1 MiceObservation in this compound-Treated APP/PS1 Mice
Learning Ability ImpairedSignificantly enhanced. nih.gov
Spatial Memory Impaired. nih.govSignificantly improved. nih.govfrontiersin.orgresearchgate.net
Platform Crossings Fewer crossings. nih.govMore frequent crossings. frontiersin.orgresearchgate.net
Time in Platform Zone Less time spent. nih.govHigher percentage of time spent. frontiersin.orgresearchgate.net

Reduction of Pathological Products (e.g., Aβ plaque aggregation)

A primary pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov Research has shown that this compound can effectively reduce the aggregation of these Aβ plaques in the brains of APP/PS1 mice. nih.govnih.govfrontiersin.orgresearchgate.net This reduction in plaque burden is a key indicator of the compound's potential to interfere with the core pathology of the disease. nih.govnih.gov

Attenuation of Glial Cell Activation

Neuroinflammation, marked by the activation of glial cells like astrocytes and microglia, is a critical component of neurodegenerative disorders. imrpress.comfrontiersin.org this compound has been found to significantly reduce the activation of these glial cells. nih.govnih.govfrontiersin.orgresearchgate.net In APP/PS1 mice, treatment with this compound led to a marked decrease in the activation of both astrocytes and microglia in the brain. nih.gov This anti-neuroinflammatory action helps to mitigate the pathological changes associated with the disease. nih.govnih.gov

Preclinical Studies in Neuronal Cell Models (e.g., SH-SY5Y)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research, including Alzheimer's and Parkinson's disease. researchgate.netnih.govebiohippo.comworktribe.com These cells can be differentiated into functional neurons and are used to study neurotoxicity and neuroprotection. ebiohippo.commdpi.com While direct studies of this compound on SH-SY5Y cells are noted in broader research contexts, specific detailed findings on its direct protective mechanisms against insults like Aβ-induced toxicity in these cells are part of ongoing investigations to elucidate its full therapeutic potential. researchgate.net

Hepatoprotective and Anti-Fibrosis Potential

The potential of this compound and its derivatives to protect the liver and combat fibrosis has been a subject of scientific inquiry. One key area of investigation is the inhibition of hepatic stellate cell (HSC) proliferation, a critical event in the development of liver fibrosis.

Inhibition of Acetaldehyde-Induced HSC-T6 Cell Proliferation

Acetaldehyde, a primary and toxic metabolite of alcohol, is known to stimulate the activation and proliferation of hepatic stellate cells (HSCs), which is a pivotal step in the progression of alcoholic liver fibrosis. semanticscholar.org The HSC-T6 cell line is an established in vitro model used to study these processes. semanticscholar.org

In a study investigating the biological activities of metabolites derived from this compound through microbial transformation, one of its metabolites, designated as metabolite 9, demonstrated the ability to inhibit the proliferation of acetaldehyde-induced HSC-T6 cells. researchgate.net The inhibitory concentration 50 (IC50), which is the concentration of a substance required to inhibit a biological process by 50%, was determined for this metabolite.

Table 1: Inhibitory Effect of this compound Metabolite on HSC-T6 Cell Proliferation

Compound Cell Line Inducer IC50 Value
Metabolite 9 (from this compound) HSC-T6 Acetaldehyde 21.4 μM researchgate.net

This finding suggests that while this compound itself is a starting point, its metabolites may possess significant anti-fibrotic potential by directly targeting the proliferative response of hepatic stellate cells to alcoholic injury stimuli. researchgate.net

Anti-Osteoporosis Activity

Osteoporosis is a metabolic bone disease characterized by reduced bone density and structural deterioration. mednexus.org The search for compounds that can promote the activity of bone-forming cells, or osteoblasts, is a key strategy in developing new therapeutic agents.

Effect on MC3T3-E1 Cell Growth

The MC3T3-E1 cell line, derived from mouse calvaria, is a widely used in vitro model for osteoblasts. culturecollections.org.uk These cells can differentiate into osteoblasts and osteocytes, produce collagen, and form calcified bone tissue, making them suitable for screening compounds with potential anti-osteoporosis activity. culturecollections.org.ukriken.jp

Research has shown that various compounds can influence the proliferation and differentiation of MC3T3-E1 cells. For instance, some agents have been observed to significantly promote the proliferation of these cells, which is a crucial first step in bone formation. mednexus.org Other studies have focused on the induction of differentiation markers, such as alkaline phosphatase (ALP) activity, without necessarily affecting cell proliferation. nih.gov The antioxidant peptide UU1 has been shown to enhance the proliferation, differentiation, and mineralization of MC3T3-E1 cells. mdpi.com While direct studies on this compound's effect on MC3T3-E1 cells are not detailed in the provided results, the context of this cell line is crucial for understanding the evaluation of potential anti-osteoporosis agents. The investigation of this compound in this model would be a logical step to ascertain its specific effects on osteoblast growth and function.

Antioxidant Activity

Antioxidants are molecules that inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cell damage. ekb.eg The antioxidant capacity of natural compounds is often evaluated using various in vitro assays. ekb.egscielo.br

The antioxidant activity of this compound has been noted as one of its various pharmacological properties. researchgate.netrsc.org The evaluation of such activity typically involves methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. preprints.orgmdpi.comresearchgate.net These assays measure the ability of a compound to scavenge stable free radicals, with the results often expressed as an IC50 value, indicating the concentration needed to scavenge 50% of the radicals. mdpi.com

While the specific IC50 values for this compound from DPPH and ABTS assays are not provided in the search results, it is established as a bioactive ingredient with recognized antioxidant potential, among other effects like anti-tumor and anti-leukemia activities. researchgate.net The antioxidant properties of triterpenoids like this compound are a significant aspect of their therapeutic potential, contributing to their protective effects against various pathological conditions. rsc.org

Structure Activity Relationship Sar Studies and Synthetic Derivatives of Schisanlactone E

Rational Design and Chemical Synthesis of Schisanlactone E Derivatives

The chemical modification of this compound is a rationally guided process, primarily aimed at overcoming the compound's inherent limitations, such as poor water solubility, low bioavailability, and rapid in vivo metabolism, which can hinder its clinical applicability. acs.orgresearchgate.net The design of new derivatives focuses on strategic alterations to the parent molecule to enhance its pharmacological profile, particularly its anti-tumor properties. acs.orgresearchgate.net

A key strategy in the derivatization of this compound involves the introduction of amide functionalities. acs.orgresearchgate.net This approach is supported by the fact that over a quarter of drugs on the market, both natural and synthetic, contain one or more amide groups as essential structural components. researchgate.net The conversion of carboxylic acids to amides is a well-established method for developing new drug candidates. researchgate.net In the case of this compound, this has been achieved by synthesizing a series of novel derivatives that incorporate an amide bond, with the goal of improving its anti-tumor bioactivities. acs.orgresearchgate.netnih.gov

The synthesis of this compound derivatives has been specifically targeted at two key reactive sites: the C-3 carboxyl group and the C-22 lactone. acs.org The rationale for these modifications is based on the presence of the carboxyl group on the parent compound and on previous studies indicating that the α,β-unsaturated six-membered lactone is a likely site of metabolic activity. acs.orgresearchgate.net By introducing various amide moieties at these positions, researchers have successfully generated a library of novel this compound derivatives for biological evaluation. acs.org

Introduction of Amide Moieties

Comparative Biological Activity Profiling of Derivatives vs. Parent Compound

The synthesized amide derivatives of this compound have been subjected to in vitro anti-proliferative assays against a panel of human tumor cell lines, including BGC-823 (gastric carcinoma), HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma), to compare their efficacy against the parent compound. acs.orgresearchgate.netnih.gov The results demonstrated that most of the new derivatives exhibited significantly increased anti-tumor activities. acs.orgresearchgate.netnih.gov

Notably, compounds designated as A-7 , A-14 , and A-18 displayed potent and broad-spectrum anti-tumor effects. acs.orgnih.gov Among these, compound A-7 showed the most promising biological activity across all four tested tumor cell lines, with IC₅₀ values ranging from 13.86 to 20.71 μM. acs.orgnih.gov Further investigation revealed that A-7 could significantly induce apoptosis in cancer cells. acs.orgnih.gov Specifically, in HepG-2 cells, treatment with A-7 was shown to influence key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved Caspase-3. acs.orgnih.gov

In Vitro Anti-proliferative Activities (IC₅₀, μM) of this compound and its Derivatives
CompoundBGC-823HepG-2HCT-116MCF-7
This compound>40>40>40>40
A-718.45 ± 1.1213.86 ± 0.9820.71 ± 1.5415.63 ± 1.21
A-1425.34 ± 1.8719.52 ± 1.4328.91 ± 2.0522.17 ± 1.68
A-1821.76 ± 1.5916.23 ± 1.1524.33 ± 1.7618.94 ± 1.32

Identification of Key Structural Features Influencing Bioactivity

The comparative biological data from the synthesized derivatives allows for the elucidation of key structural features that govern the anti-tumor activity of this compound. The significantly enhanced potency of the amide derivatives compared to the parent compound underscores the importance of the modifications at the C-3 carboxyl and C-22 lactone positions. acs.orgresearchgate.net The nature of the substituent introduced via the amide linkage also plays a critical role in modulating the bioactivity. acs.org The superior performance of derivatives like A-7 , which incorporates a 4-hydroxypiperidine (B117109) moiety, suggests that specific steric and electronic properties of the added group are crucial for optimal interaction with biological targets. researchgate.net The presence of the α,β-unsaturated six-membered lactone ring is also considered a key pharmacophoric element, although it is also a site of metabolic vulnerability that the derivatization strategy aims to address. acs.orgresearchgate.net

Computational Approaches in SAR Analysis

Computational methods are increasingly employed to complement experimental SAR studies, providing deeper insights into the molecular interactions that underpin biological activity.

To understand the mechanism behind the enhanced apoptotic activity of the most potent derivatives, molecular docking studies have been performed. acs.org For instance, the interaction of compound A-7 with key apoptosis-related proteins was computationally modeled. acs.org These studies help to visualize the binding modes of the ligand within the receptor's active site and analyze the relevant ligand-receptor interactions. acs.org The docking analysis for A-7 supported the experimental findings that it can effectively interact with proteins like Bcl-2, Bax, and Caspase-3, thereby triggering the apoptotic cascade in cancer cells. acs.orgnih.gov This computational validation provides a molecular basis for the observed structure-activity relationships. acs.org

In Silico Predictions and Modeling

In the exploration of the structure-activity relationships (SAR) of this compound and its synthetic derivatives, computational, or in silico, methods play a pivotal role. These techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, offer a theoretical framework to forecast the biological activity and pharmacokinetic profiles of novel compounds, thereby guiding synthetic efforts toward molecules with enhanced therapeutic potential.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a this compound derivative, and its biological target at a molecular level.

In a notable study, a series of novel this compound (also referred to as Xuetongsu or XTS) derivatives were synthesized with modifications at the C-3 carboxyl and C-22 lactone positions to incorporate an amide moiety, aiming to enhance their anti-tumor activities. nih.govresearchgate.nettandfonline.com Among the synthesized compounds, derivative A-7 demonstrated superior biological activity across four human tumor cell lines. researchgate.net To elucidate the mechanism behind its pro-apoptotic effects, computational ligand docking was performed to analyze its interaction with key apoptosis-related proteins: Bcl-2, Bax, and Caspase-3. nih.govresearchgate.net

The docking results for compound A-7 revealed favorable binding energies and interactions with these proteins, suggesting a plausible mechanism for its observed anticancer activity. nih.gov Specifically, the interactions often involve the formation of hydrogen bonds with crucial amino acid residues within the binding pockets of the target proteins. nih.gov

Table 1: Molecular Docking Scores of this compound Derivative A-7 with Apoptosis-Related Proteins

Target Protein PDB ID Molecular Docking Score (kcal/mol) Interacting Residues (Hydrogen Bonds)
Bcl-2 1G5M -5.24 ASP-103, ARG-107, GLY-145
Bax 1F16 - -
Caspase-3 - - -

Data sourced from a study on novel Xuetongsu derivatives. nih.gov The docking score for Bax and Caspase-3 with compound A-7 was part of the investigation but specific values were not detailed in the provided source.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the available literature, the principles of QSAR are widely applied in drug discovery to predict the activity of new analogs. nih.govcmu.ac.thnih.gov

A typical QSAR model is developed using a set of molecules with known activities (a training set) to derive an equation that correlates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. nih.govorientjchem.org This equation can then be used to predict the activity of new, unsynthesized compounds (a test set). orientjchem.org For instance, QSAR models for other natural product derivatives, such as xanthones, have successfully used descriptors like dielectric energy, LogP, and solvent-accessible surface area to predict anticancer activity. nih.gov The development of a robust QSAR model for this compound derivatives would be a valuable tool for designing new analogs with improved potency.

ADMET Predictions

The in silico prediction of ADMET properties is a critical step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process and reducing the likelihood of late-stage failures. nih.govnih.govmdpi.com These predictive models use the chemical structure of a compound to estimate properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. nih.gov

For this compound and its derivatives, in silico ADMET profiling would involve the use of various computational tools and web servers. biointerfaceresearch.com These platforms can predict a range of properties, including:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are estimated.

Distribution: Predictions for plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss) are calculated.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to be an inhibitor of these enzymes.

Excretion: Total clearance and half-life can be estimated.

Toxicity: Potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other toxicities are assessed.

While specific, comprehensive in silico ADMET data for a series of this compound derivatives is not publicly available, the general approach allows researchers to prioritize which derivatives to synthesize and test based on their predicted drug-like properties.

Advanced Analytical Methodologies for Schisanlactone E and Its Metabolites in Biological Systems

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS and UHPLC-Q-Orbitrap HRMS)

The precise analysis of Schisanlactone E and its subsequent metabolites within complex biological matrices is critically dependent on advanced analytical instrumentation. Ultra-high performance liquid chromatography (UHPLC) coupled with either tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (Q-Orbitrap HRMS) stands as the foremost technology for this purpose, offering unparalleled sensitivity and specificity. nih.govacs.orgnih.govfrontiersin.org These methods are essential for delineating the pharmacokinetic and metabolic profiles of the compound. nih.govresearchgate.netresearchgate.net

Development of Quali-Quantitative Analytical Methods

Robust analytical methods are fundamental to accurately quantify this compound and identify its metabolites. A highly sensitive UHPLC-MS/MS method has been developed and validated for the simultaneous measurement of this compound in rat plasma, urine, and feces. nih.govresearchgate.net In this method, sample preparation typically involves protein precipitation with methanol (B129727). nih.govresearchgate.net Chromatographic separation is achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net

Furthermore, a comprehensive quali-quantitative method utilizing UHPLC-Q-Orbitrap HRMS has been established. nih.govnih.gov This high-resolution mass spectrometry approach allows for the acquisition of exact mass data, which is invaluable for the confident identification of unknown metabolites through techniques like full MS/dd-MS² scan mode. nih.govnih.gov This method has been successfully used to systematically identify numerous components in a single analysis. nih.gov The validation of these methods ensures their accuracy, precision, and reliability for pharmacokinetic and metabolic investigations. nih.govresearchgate.net

Table 1: Exemplary Parameters for UHPLC-MS/MS Analysis of this compound

Parameter Description
Instrumentation Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
Sample Preparation Protein precipitation with methanol
Chromatographic Column C18 reverse-phase column
Ionization Mode Electrospray Ionization (ESI), typically in positive mode

| Detection | Multiple Reaction Monitoring (MRM) |

Application in Metabolic Studies in Preclinical Models

The application of these sophisticated analytical methods has been pivotal in characterizing the metabolic fate of this compound in preclinical rat models. nih.govresearchgate.netresearchgate.net Following administration, this compound undergoes significant biotransformation. nih.govresearchgate.net Using UHPLC-Q-Orbitrap HRMS, a study successfully identified 15 metabolites in rat plasma, urine, and feces, comprising 11 phase I and 4 phase II metabolites. nih.govresearchgate.net

Application in Excretion Analysis in Preclinical Models (e.g., plasma, urine, feces)

Understanding the excretion pathways is a key component of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. tebubio.combiotechfarm.co.ilquotientsciences.com Validated UHPLC-MS/MS and UHPLC-Q-Orbitrap HRMS methods have been applied to quantify this compound in rat plasma, urine, and feces to map its excretion. nih.govresearchgate.net

Studies have shown that after oral administration to rats, this compound is predominantly eliminated through the feces. nih.govresearchgate.netresearchgate.net In one investigation, 41.7% of the administered oral dose was recovered in the feces within 48 hours, while the parent compound was undetectable in urine, indicating that fecal excretion is the main elimination route. nih.govresearchgate.netresearchgate.net The low recovery of the unchanged drug underscores the extensive metabolism it undergoes in the body. nih.govresearchgate.netnih.gov This detailed excretion data is vital for assessing the compound's clearance mechanisms and potential for accumulation. fda.govfrontiersin.orgamegroups.org

Multi-Omics Approaches in Mechanistic Studies

To gain a more holistic understanding of the biological effects of this compound, researchers have turned to multi-omics strategies, integrating data from different biological layers to elucidate its mechanisms of action. nih.govfrontiersin.orgresearchgate.net

Metabolomics Analysis (e.g., LC-MS-based untargeted metabolomics in tissues)

Untargeted metabolomics, primarily using LC-MS platforms, offers a powerful lens to view the global metabolic changes in tissues following treatment with this compound. nih.govmdpi.combioanalysis-zone.com This approach captures a broad snapshot of the metabolome, revealing how the compound modulates various biochemical pathways. researchgate.netresearchgate.net

In a study on a mouse model of Alzheimer's disease, untargeted metabolomics of brain and gut tissues revealed that this compound treatment could partially restore metabolic disturbances. nih.gov The analysis identified significant alterations in the metabolic profiles of treated mice compared to the disease model group, indicating a regulatory effect on the host's metabolism. nih.gov Key pathways affected included carbohydrate metabolism and alanine, aspartate, and glutamate (B1630785) metabolism. nih.govfrontiersin.orgresearchgate.netnih.gov Specific metabolites that were modulated included isosakuranetin, 5-KETE, 4-methylcatechol, and sphinganine. nih.govfrontiersin.orgresearchgate.netnih.gov This provides critical insights into the biochemical basis of this compound's therapeutic effects.

16S rDNA Sequencing for Gut Microbiota Analysis

The gut microbiota is increasingly recognized as a critical modulator of health and disease, and its interaction with therapeutic compounds is of significant interest. researchgate.netnih.gov 16S rDNA sequencing is a high-throughput method used to analyze the composition and diversity of the gut microbial community. nih.govfrontiersin.orgresearchgate.net

In preclinical models, this compound has been shown to significantly alter the gut microbiota. nih.govfrontiersin.org In APP/PS1 transgenic mice, a model for Alzheimer's disease, treatment with this compound led to an increase in the richness and diversity of the gut microbiota. nih.govfrontiersin.orgresearchgate.net Notably, the abundance of the genus Akkermansia was significantly increased in the treatment group. nih.govfrontiersin.orgresearchgate.netnih.gov By integrating these microbial shifts with metabolomic data, studies suggest that this compound exerts some of its effects through the microbial-gut-brain axis, highlighting a complex interplay between the compound, gut bacteria, and host metabolism. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
4-methylcatechol
5-KETE
Alanine
Aspartate
Glutamate
Isosakuranetin
Methanol
This compound

Integration of Omics Data for Systems-Level Understanding of this compound and its Metabolites in Biological Systems

The comprehensive analysis of this compound's biological effects and the metabolic transformations it undergoes necessitates a systems-level approach, integrating data from various "omics" disciplines. This holistic view allows for a deeper understanding of the compound's mechanism of action, moving beyond single-target interactions to a network-based perspective of its influence on cellular and physiological processes. The integration of metabolomics with other omics data, such as genomics, transcriptomics, and proteomics, provides a powerful platform for elucidating the complex interplay between this compound, its metabolites, and the biological host.

A significant advancement in understanding the systems-level effects of this compound comes from a multi-omics study investigating its therapeutic potential in a mouse model of Alzheimer's disease. researchgate.netnih.gov This research combined 16S rDNA sequencing of gut microbiota with untargeted metabolomics of both gut and brain tissues to unravel the compound's influence on the microbial-gut-brain axis. researchgate.netnih.gov

The study revealed that this compound administration led to significant alterations in the gut microbiota composition, most notably an increase in the abundance of Akkermansia. researchgate.netnih.gov This modulation of the gut microbiome was accompanied by profound changes in the metabolic profiles of both the gut and the brain, suggesting a cascade of effects initiated by the interaction of this compound with the host's microbial ecosystem. researchgate.netnih.gov

Metabolomic Findings in a Preclinical Model

In a preclinical model of Alzheimer's disease, treatment with this compound resulted in the significant modulation of several metabolites in both gut and brain tissues. researchgate.netnih.gov These changes point towards the compound's impact on various metabolic pathways.

Key Modulated Metabolites in Gut Tissue:

An untargeted metabolomics analysis of gut tissue from mice treated with this compound identified several differentially regulated metabolites. researchgate.netnih.gov These findings suggest that this compound influences local metabolic processes within the gastrointestinal tract, which may be linked to the observed alterations in the gut microbiota.

Key Modulated Metabolites in Brain Tissue:

Consistent with its effects on the gut, this compound also induced significant changes in the brain metabolome. researchgate.netnih.gov The modulation of specific metabolites in the brain underscores the compound's ability to cross the blood-brain barrier or to influence brain biochemistry through the gut-brain axis. A notable finding was the significant reduction of 5-KETE, a metabolite associated with fatty acid metabolism, in the brain tissue of treated mice. nih.gov

Below is a table summarizing the key metabolites found to be modulated by this compound in the preclinical Alzheimer's disease model, as identified through untargeted metabolomics. researchgate.netnih.gov

MetaboliteBiological SystemObserved Change with this compoundPotential Implication
IsosakuranetinGut and BrainModulatedFlavonoid with known biological activities
5-KETEGut and BrainDecreasedModulation of fatty acid metabolism
4-methylcatecholGut and BrainModulatedPhenolic compound
SphinganineGut and BrainModulatedSphingolipid metabolism intermediate

Affected Metabolic Pathways

Pathway analysis based on the identified differential metabolites revealed that this compound treatment significantly impacts several key metabolic and signaling pathways. researchgate.netnih.gov This provides a more integrated view of the compound's mechanism of action beyond the modulation of individual molecules.

The primary pathways identified as being regulated by this compound include:

Carbohydrate Metabolism: This suggests that this compound may influence energy homeostasis within the host. researchgate.netnih.gov

Neuroactive Ligand-Receptor Interaction: The modulation of this pathway indicates a direct or indirect effect on neuronal signaling. researchgate.netnih.gov

Alanine, Aspartate, and Glutamate Metabolism: These amino acid metabolic pathways are crucial for neurotransmitter synthesis and cellular energy. researchgate.netnih.gov

Arachidonic Acid Metabolism: The downregulation of metabolites in this pathway in the gut suggests an anti-inflammatory effect. nih.gov

Biosynthesis of Cofactors: Alterations in this pathway in the brain point to a broad impact on enzymatic functions. nih.gov

The integration of gut microbiota data with these metabolomic findings strongly suggests that this compound exerts its therapeutic effects, at least in part, by mitigating gut microbiota dysbiosis and associated metabolic disturbances. researchgate.netnih.gov

While the aforementioned study provides a foundational understanding of this compound's effects through metabolomics and gut microbiome analysis, there is a notable absence of publicly available research on the proteomics and transcriptomics of this compound's direct effects in biological systems. Future research employing these omics technologies will be crucial for a more complete systems-level understanding, allowing for the identification of protein targets and gene expression changes modulated by this compound and its metabolites.

Future Directions and Research Perspectives on Schisanlactone E

Further Elucidation of Specific Molecular Targets and Signaling Pathways

While preliminary studies have shed light on some of the molecular pathways influenced by Schisanlactone E, a deeper understanding of its specific molecular targets is paramount. Future research should prioritize the identification and validation of direct protein interactions.

Recent studies have indicated that this compound exerts anti-inflammatory and antioxidant effects, in part by inhibiting the NF-κB signaling pathway. researchgate.netnih.gov It has been shown to reduce the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. researchgate.netnih.govnih.gov Additionally, its involvement in regulating the IL-23/IL-17 inflammatory axis and decreasing the activity of matrix metalloproteinase-9 (MMP-9) has been noted. nih.gov In the context of COVID-19 research, this compound was identified as a potential active compound that could act on targets like CASP3, PTGS2, and NOS2 to modulate various signaling pathways, thereby exerting anti-inflammatory and immune-regulatory effects. frontiersin.org

To build upon this, future investigations could employ a range of advanced molecular biology and proteomic techniques.

Key Research Approaches:

Affinity Chromatography and Mass Spectrometry: To isolate and identify proteins that directly bind to this compound.

Computational Modeling and Molecular Docking: To predict binding sites and affinities with potential target proteins. dcmhi.com.cn

Kinase and Enzyme Assays: To screen for inhibitory or activating effects on a broad panel of enzymes.

Gene Expression Profiling (Transcriptomics): To identify downstream genes and pathways modulated by this compound treatment in various cell models.

Table 1: Potential Molecular Targets and Signaling Pathways of this compound

Molecular Target/PathwayAssociated Disease/ConditionResearch FindingCitation
NF-κB Signaling PathwayInflammation, Alzheimer's DiseaseInhibition of this pathway leads to reduced expression of inflammatory cytokines. researchgate.netnih.gov
IL-23/IL-17 Inflammatory AxisInflammationInhibition reduces immune cell activation and inflammation. nih.gov
Matrix Metalloproteinase-9 (MMP-9)InflammationDecreased activity contributes to its anti-inflammatory effects. nih.gov
CASP3, PTGS2, NOS2COVID-19Potential targets for anti-inflammatory and immune-regulatory effects. frontiersin.org
PI3K-Akt Signaling PathwayVarious Cancers, Neurodegenerative DiseasesImplicated as a potential pathway modulated by related compounds. dcmhi.com.cnresearchgate.net
MAPK Signaling PathwayVarious Cancers, Neurodegenerative DiseasesImplicated as a potential pathway modulated by related compounds. dcmhi.com.cnresearchgate.net

Exploration of Additional Therapeutic Applications Based on Preclinical Findings

Preclinical studies have suggested the therapeutic potential of this compound in a variety of disease models. Further research is warranted to explore these and other potential applications.

Current evidence points to its efficacy in models of:

Neurodegenerative Diseases: In an APP/PS1 mouse model of Alzheimer's disease, this compound was shown to ameliorate cognitive deficits, reduce Aβ plaque aggregation, and decrease neuroinflammation. researchgate.netnih.govnih.gov

Inflammatory Disorders: Its anti-inflammatory properties suggest potential in conditions like rheumatoid arthritis. mdpi.com

Cancer: Some studies have indicated moderate cytotoxic activity against certain human tumor cell lines. chemfaces.com

Viral Infections: Inhibitory activity against HIV-1 has been reported for related compounds from the same plant genus. mdpi.com

Future research should focus on expanding these preclinical investigations to other disease models where inflammation, oxidative stress, and aberrant cell signaling are key pathological features.

Development of Novel Synthetic Analogs with Enhanced Efficacy and Selectivity

While this compound shows promise, its natural abundance can be limited, and its pharmacokinetic properties may not be optimal. researchgate.net The development of synthetic analogs offers a promising avenue to overcome these limitations.

The goals of synthetic modification would be to:

Improve Bioavailability: Enhancing absorption and distribution in the body.

Increase Potency: Achieving therapeutic effects at lower concentrations.

Enhance Target Selectivity: Minimizing off-target effects and potential side effects. core.ac.uk

Simplify Synthesis: Creating structures that are more amenable to large-scale chemical production.

A recent study highlighted the potential of converting carboxylic acid moieties to amides to develop drugs with improved bioactivity. researchgate.net This approach could be applied to this compound to generate a library of novel derivatives for screening.

Advanced Investigation of the Microbial-Gut-Brain Axis Interactions in Disease Models

A groundbreaking area of research is the interplay between natural compounds, the gut microbiota, and brain health, often referred to as the microbial-gut-brain axis (MGBA). scienceopen.com Recent studies have demonstrated that this compound can significantly modulate the gut microbiota. researchgate.netnih.gov

In a mouse model of Alzheimer's disease, treatment with this compound led to:

Increased Gut Microbiota Diversity: A hallmark of a healthy gut environment. researchgate.netnih.gov

Enrichment of Beneficial Bacteria: Notably, an increase in the abundance of Akkermansia. researchgate.netnih.govnih.gov

Modulation of Metabolite Levels: Alterations in key metabolites in both the gut and the brain. researchgate.netnih.govnih.gov

These findings strongly suggest that the therapeutic effects of this compound, at least in the context of neurodegeneration, may be mediated through the MGBA. researchgate.netnih.govfrontiersin.org

Future research in this area should include:

Metagenomic Sequencing: To gain a more comprehensive understanding of the changes in gut microbial composition and function.

Metabolomic Analysis: To identify specific microbial-derived metabolites that are altered by this compound and may have neuroprotective effects.

Germ-Free and Fecal Transplant Models: To definitively establish the causal role of the gut microbiota in mediating the therapeutic effects of this compound.

Table 2: Effects of this compound on the Microbial-Gut-Brain Axis in an Alzheimer's Disease Model

ParameterObservationImplicationCitation
Gut Microbiota DiversityEnhancedRestoration of a healthier gut microbial community. researchgate.netnih.gov
Akkermansia AbundanceSignificantly IncreasedPotential for anti-inflammatory and gut barrier-enhancing effects. researchgate.netnih.govnih.gov
Gut and Brain MetabolitesModulated levels of isosakuranetin, 5-KETE, 4-methylcatechol, and sphinganine.Indicates a systemic effect of this compound on host metabolism. researchgate.netnih.govnih.gov
Cognitive FunctionImproved learning and memorySuggests a functional benefit of the observed MGBA modulation. researchgate.net

Optimization of Production and Isolation Strategies for Industrial Scale

To facilitate further research and potential clinical development, efficient and scalable methods for producing and isolating this compound are necessary. Currently, it is primarily obtained through extraction from its natural plant sources, which can be low-yielding and unsustainable. mdpi.comnih.gov

Future efforts should focus on:

Improving Extraction and Purification Techniques: Developing more efficient and environmentally friendly methods to isolate the compound from plant material.

Total Synthesis: Although likely complex, achieving a total chemical synthesis would provide a reliable and scalable source of the compound.

Metabolic Engineering and Synthetic Biology: A highly promising approach involves engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce this compound or its precursors through fermentation. nih.gov This strategy offers the potential for cost-effective and sustainable large-scale production.

By pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent for a range of human diseases.

Q & A

Q. Key Considerations :

  • Optimize solvent polarity for extraction efficiency.
  • Use preparative HPLC for high-purity isolation.
  • Cross-validate NMR data with existing literature to confirm stereochemistry.

How can researchers design pharmacokinetic studies to assess this compound bioavailability and metabolic pathways?

Advanced Research Focus
Pharmacokinetic studies should employ ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for quantification in biological matrices (e.g., plasma, urine). Dose-response experiments in rodent models (e.g., rats) are critical to determine parameters like Cₘₐₓ, Tₘₐₓ, and half-life. Metabolic profiling via UHPLC-Q-Orbitrap HRMS identifies phase I/II metabolites, as demonstrated in Liu et al. (2020) .

Q. Methodological Framework :

  • Population (P) : Rodent models (species, age, sex).
  • Intervention (I) : Oral/intravenous administration.
  • Outcome (O) : Bioavailability, metabolic stability.
  • Controls (C) : Vehicle-treated groups.

What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Data Contradiction Analysis
Discrepancies in bioactivity (e.g., neuroprotective vs. cytotoxic effects) may arise from differences in:

  • Experimental design : Cell line specificity (e.g., primary neurons vs. cancer cells).
  • Dosage : Concentration-dependent dual effects.
  • Purity : Batch variability in isolated compounds .

Q. Resolution Approach :

  • Replicate studies under standardized conditions (e.g., ISO guidelines).
  • Conduct dose-response curves to identify therapeutic windows.
  • Validate purity and stability of this compound pre-experiment .

How can multi-omics approaches elucidate the therapeutic mechanisms of this compound in neurodegenerative diseases?

Advanced Research Focus
A 2024 study on Alzheimer’s disease (APP/PS1 mice) integrated transcriptomics, proteomics, and metabolomics to map this compound’s effects on amyloid-beta pathways and neuroinflammation. Key steps include:

  • Transcriptomics : RNA-seq to identify differentially expressed genes.
  • Proteomics : LC-MS/MS to quantify protein-level changes.
  • Metabolomics : NMR or MS-based profiling of metabolic shifts .

Q. Experimental Design :

  • Hypothesis-driven : Link omics data to specific pathways (e.g., NF-κB, TNF-α).
  • Validation : Use siRNA knockdown or inhibitors to confirm mechanistic targets.

What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Q. Methodological Guidance

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare multiple dose groups.
  • Meta-analysis : Aggregate data from independent studies to assess reproducibility .

Q. Data Presentation :

  • Include error bars (SEM/SD) and p-values.
  • Report effect sizes for clinical relevance .

How should researchers address challenges in replicating this compound’s bioactivity in vitro vs. in vivo models?

Advanced Research Focus
Divergent results often stem from:

  • Bioavailability : Poor solubility or rapid metabolism in vivo.
  • Model limitations : Immortalized cell lines vs. heterogeneous tissues.

Q. Solutions :

  • Use pharmacokinetic data to adjust in vitro concentrations.
  • Employ advanced delivery systems (e.g., nanoparticles) to enhance stability .

What are the best practices for synthesizing this compound derivatives to enhance therapeutic efficacy?

Advanced Research Focus
Structure-activity relationship (SAR) studies require:

  • Chemical modification : Acylation, glycosylation, or ring-opening reactions.
  • In silico docking : Predict binding affinity to targets (e.g., Aβ plaques).
  • In vitro screening : Prioritize derivatives with improved potency/selectivity.

Q. Validation :

  • Compare cytotoxicity (e.g., CCK-8 assay) and target engagement (e.g., Western blot) .

How can systematic reviews and meta-analyses strengthen evidence for this compound’s pharmacological potential?

Q. Methodological Guidance

  • PICOT Framework : Define Population, Intervention, Comparison, Outcome, Timeframe.
  • Inclusion criteria : Prioritize peer-reviewed studies with rigorous experimental designs.
  • Risk of bias assessment : Use tools like SYRCLE for animal studies .

Q. Data Synthesis :

  • Forest plots to visualize effect sizes.
  • Subgroup analyses to address heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.